4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid
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Description
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study conducted by Banday, Mattoo, and Rauf (2010) explored the synthesis of biologically active compounds using fatty acid hydrazides, which are related to the chemical structure of interest. Their research found that these compounds exhibited good antimicrobial activity against E. coli, suggesting potential applications in antibacterial treatments (Banday, Mattoo, & Rauf, 2010).
Liquid Crystals
Gude, Upadhyaya, Mohiuddin, and Nandiraju (2013) designed and synthesized a family of four-ring achiral bent-core compounds derived from similar benzoic acid derivatives. These compounds, characterized by their nematic liquid crystal phase, highlight the potential of benzoic acid derivatives in the development of novel liquid crystal materials (Gude et al., 2013).
Nematic Phases in Liquid Crystalline Complexes
Alaasar and Tschierske (2019) investigated the formation of nematic phases in liquid crystalline complexes, involving compounds structurally related to 4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid. Their findings suggest the versatility of these compounds in liquid crystal applications (Alaasar & Tschierske, 2019).
Synthesis of Novel Amino Acids and Derivatives
Pascal, Sola, Labéguère, and Jouin (2000) synthesized a novel unnatural amino acid, illustrating the broader field of synthetic chemistry involving benzoic acid derivatives. This research contributes to understanding how these derivatives can serve as building blocks for more complex chemical structures (Pascal et al., 2000).
Development of Liquid Crystalline Polymers
Saminathan and Pillai (2000) synthesized liquid crystalline polymers with cross-linked network structures containing azobenzene mesogens. This research indicates the potential of benzoic acid derivatives in creating materials with unique optical and mechanical properties (Saminathan & Pillai, 2000).
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-18-6-4-3-5-15(18)11-16(12-21)19(23)22-17-9-7-14(8-10-17)20(24)25/h3-11,13H,1-2H3,(H,22,23)(H,24,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVTOVIRWNNFA-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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